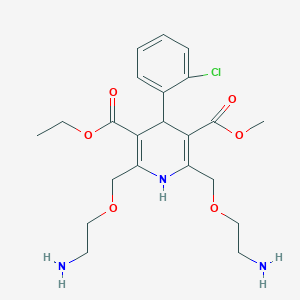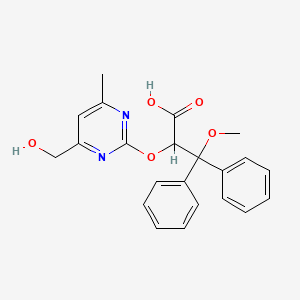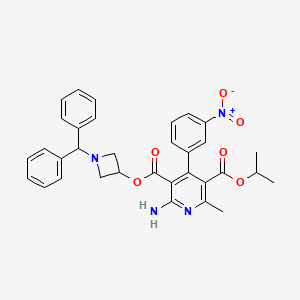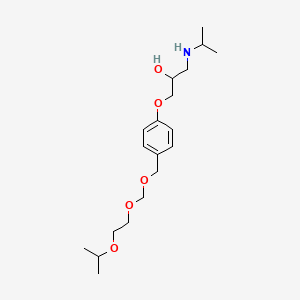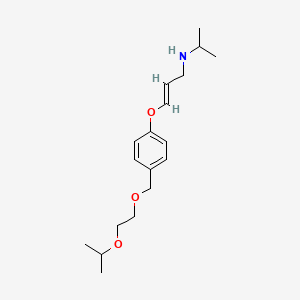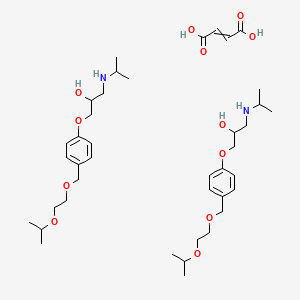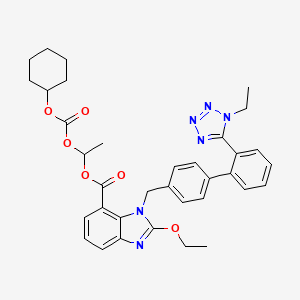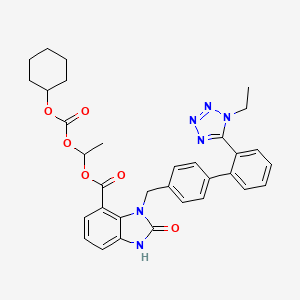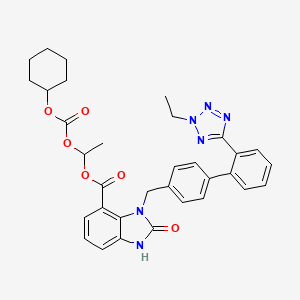
Losartan Carboxylic Acid Acyl-β-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Losartan Carboxylic Acid Acyl-β-D-Glucuronide is a metabolite of Losartan.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Characterization
Losartan Carboxylic Acid Acyl-β-D-Glucuronide, a metabolite of losartan, has been studied for its synthesis and structural characterization. Using enzyme-assisted synthesis, various glucuronic acid conjugates of losartan were created, including Losartan Carboxylic Acid Acyl-β-D-Glucuronide. These compounds were synthesized using liver microsomes and recombinant human UDP-glucuronosyltransferases, and identified through mass spectrometry and nuclear magnetic resonance spectroscopy. This research is significant for producing drug metabolites as standards in pharmaceutical research, demonstrating the importance of Losartan Carboxylic Acid Acyl-β-D-Glucuronide in drug development and pharmacological studies (Alonen et al., 2008).
Metabolic Pathways and Enzyme Selectivity
The glucuronidation process of Losartan Carboxylic Acid Acyl-β-D-Glucuronide was extensively studied. Using liver microsomes from various animals and recombinant human enzymes, researchers discovered that UDP-glucuronosyltransferase UGT1A3 showed strong regioselectivity towards N2 in the tetrazole ring of losartan. These findings help understand the enzyme selectivity in drug metabolism, specifically in the glucuronidation of Losartan Carboxylic Acid Acyl-β-D-Glucuronide (Alonen, Finel, & Kostiainen, 2008).
Analytical Methods for Measurement
Advanced analytical methods have been developed for measuring Losartan and its active metabolite, Losartan Carboxylic Acid Acyl-β-D-Glucuronide, in human plasma. Techniques such as LC-MS/MS provide sensitive and selective measurement, crucial for pharmacokinetic studies and drug monitoring (Sharma et al., 2010).
Electrochemical Degradation Studies
The electrochemical degradation of losartan, a pharmaceutical pollutant, has been studied, shedding light on the degradation pathways and products of Losartan Carboxylic Acid Acyl-β-D-Glucuronide. This research is crucial for understanding the environmental impact and degradation mechanisms of pharmaceutical compounds (Salazar et al., 2016).
Pharmacokinetics and Metabolic Studies
Research on the pharmacokinetics of losartan and its metabolites, including Losartan Carboxylic Acid Acyl-β-D-Glucuronide, provides valuable insights into drug metabolism and the effects of genetic variations and other drugs on losartan's metabolic pathways. This information is vital for personalized medicine and understanding drug interactions (Kobayashi et al., 2008).
Eigenschaften
CAS-Nummer |
1799830-02-6 |
|---|---|
Produktname |
Losartan Carboxylic Acid Acyl-β-D-Glucuronide |
Molekularformel |
C28H29ClN6O8 |
Molekulargewicht |
613.02 |
Aussehen |
Pale Beige Solid |
melting_point |
>150°C (dec.) |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Losartan Carboxylic Acid Glucuronide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



